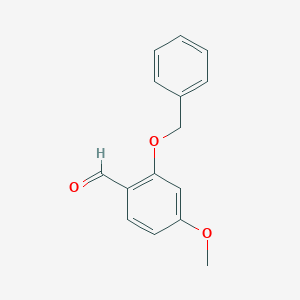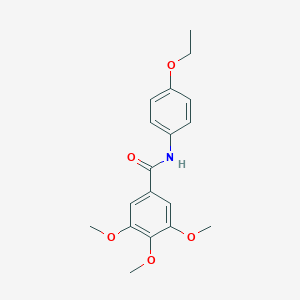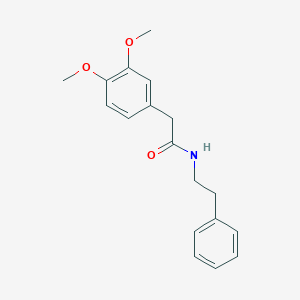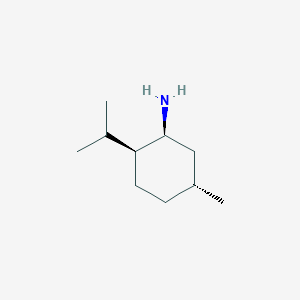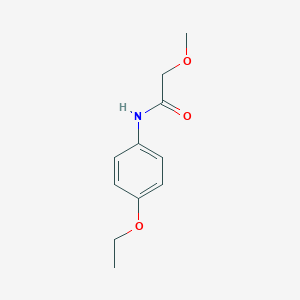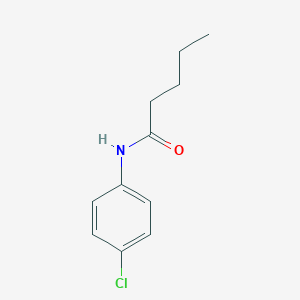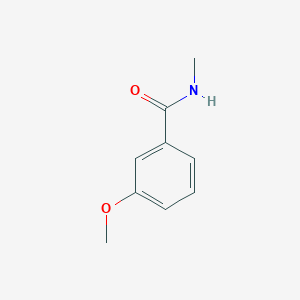![molecular formula C10H12ClN3O3 B184541 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione CAS No. 50992-34-2](/img/structure/B184541.png)
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione, also known as CEPD, is a pyrimidine derivative that has been extensively studied for its potential use as an anticancer agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been shown to interact with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor metastasis, and the induction of cell cycle arrest. This compound has also been shown to modulate the expression of various genes involved in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its selectivity for cancer cells over normal cells. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity to normal cells at high concentrations, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the optimization of its antitumor activity through structural modifications, and the investigation of its potential use in combination with other anticancer agents. Further research is also needed to fully elucidate the mechanism of action of this compound and to determine its potential for clinical use as an anticancer agent.
Synthesemethoden
The synthesis of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine hydrochloride with ethyl acetoacetate, followed by the addition of urea and ammonium acetate. The resulting product is then purified through recrystallization to yield this compound in high purity.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Eigenschaften
CAS-Nummer |
50992-34-2 |
|---|---|
Molekularformel |
C10H12ClN3O3 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
1-[1-(2-chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12ClN3O3/c11-3-6-13-4-1-7(9(13)16)14-5-2-8(15)12-10(14)17/h2,5,7H,1,3-4,6H2,(H,12,15,17) |
InChI-Schlüssel |
DHLWVYYTUWXYGY-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl |
Kanonische SMILES |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl |
Andere CAS-Nummern |
50992-34-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




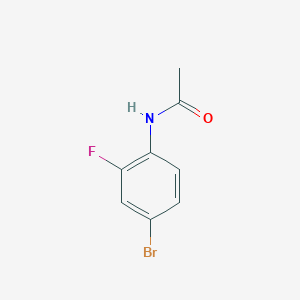

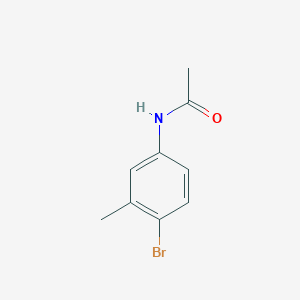
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
